molecular formula C19H25N3O2 B6956646 N-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]-1-methylpyrrole-2-carboxamide

N-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]-1-methylpyrrole-2-carboxamide

Cat. No.: B6956646
M. Wt: 327.4 g/mol
InChI Key: LDVDGZSNULHAEN-UHFFFAOYSA-N
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Description

N-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]-1-methylpyrrole-2-carboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a piperidine ring, a methoxyphenyl group, and a pyrrole carboxamide moiety

Properties

IUPAC Name

N-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]-1-methylpyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-21-10-4-7-18(21)19(23)20-16-8-11-22(12-9-16)14-15-5-3-6-17(13-15)24-2/h3-7,10,13,16H,8-9,11-12,14H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVDGZSNULHAEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)NC2CCN(CC2)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]-1-methylpyrrole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the piperidine intermediate.

    Formation of the Pyrrole Carboxamide Moiety: The final step involves the coupling of the piperidine intermediate with a pyrrole carboxylic acid derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]-1-methylpyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methoxyphenyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]-1-methylpyrrole-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies investigating its interaction with various biological targets, including receptors and enzymes.

    Chemical Biology: It serves as a tool compound in chemical biology to probe the function of specific proteins and pathways.

    Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]-1-methylpyrrole-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide
  • 3-Methoxyphenylboronic acid
  • 4-Methoxyphenylboronic acid

Uniqueness

N-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]-1-methylpyrrole-2-carboxamide is unique due to its combination of a piperidine ring, methoxyphenyl group, and pyrrole carboxamide moiety. This structural arrangement imparts specific physicochemical properties and biological activities that distinguish it from other similar compounds.

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